molecular formula C20H19FN2O4S B11154197 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11154197
M. Wt: 402.4 g/mol
InChI Key: MUYJMMSAKUDKLZ-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity .

Properties

Molecular Formula

C20H19FN2O4S

Molecular Weight

402.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C20H19FN2O4S/c1-25-16-8-12(9-17(26-2)19(16)27-3)22-18(24)10-13-11-28-20(23-13)14-6-4-5-7-15(14)21/h4-9,11H,10H2,1-3H3,(H,22,24)

InChI Key

MUYJMMSAKUDKLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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